BenchChemオンラインストアへようこそ!

4-Phenyl-4-piperidinocyclohexanone

Behavioral Pharmacology Abuse Liability Locomotor Sensitization

4-Phenyl-4-piperidinocyclohexanone (CAS 65620-13-5), also known as 4-Keto-PCP, is a synthetic arylcyclohexylamine dissociative agent with the molecular formula C₁₇H₂₃NO and a molecular weight of 257.37 g/mol. It is the 4-oxo derivative of phencyclidine (PCP), placing it within the same structural class as ketamine and PCP but possessing a distinct oxidation state at the cyclohexane ring that alters its pharmacological profile.

Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
CAS No. 65620-13-5
Cat. No. B13997241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-4-piperidinocyclohexanone
CAS65620-13-5
Molecular FormulaC17H23NO
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCC(=O)CC2)C3=CC=CC=C3
InChIInChI=1S/C17H23NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8H,2,5-6,9-14H2
InChIKeyHBVUBDNRZWJTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-4-piperidinocyclohexanone (CAS 65620-13-5) – Chemical Identity, Pharmacology & Procurement Context


4-Phenyl-4-piperidinocyclohexanone (CAS 65620-13-5), also known as 4-Keto-PCP, is a synthetic arylcyclohexylamine dissociative agent with the molecular formula C₁₇H₂₃NO and a molecular weight of 257.37 g/mol . It is the 4-oxo derivative of phencyclidine (PCP), placing it within the same structural class as ketamine and PCP but possessing a distinct oxidation state at the cyclohexane ring that alters its pharmacological profile . In preclinical animal models, 4-Keto-PCP exhibits dissociative potency intermediate between ketamine and PCP, accompanied by a comparatively more pronounced sedative component . This compound is primarily encountered as a research reference standard, an analytical target in forensic toxicology, or a synthetic intermediate, and its procurement requires careful differentiation from closely related arylcyclohexylamine analogs to ensure experimental relevance.

Why 4-Phenyl-4-piperidinocyclohexanone Cannot Be Substituted with Other Arylcyclohexylamines in Research & Industrial Workflows


Arylcyclohexylamine derivatives exhibit steep and often non-linear structure–activity relationships, where minor modifications – such as ring oxidation, halogen substitution, or N-alkyl chain variation – produce divergent pharmacodynamic and behavioral outcomes . In the case of 4-Phenyl-4-piperidinocyclohexanone, the introduction of a ketone at the 4-position of the cyclohexane ring distinguishes it from the parent compound PCP, the reduced metabolite 4-phenyl-4-piperidinocyclohexanol, and the 4-fluoro analog 4-F-PCP, in terms of both potency and qualitative effect profile . The Ortiz et al. (2020) study directly demonstrated that while 4-Keto-PCP and 4-F-PCP both support conditioned place preference and self-administration, only 4-F-PCP induces locomotor sensitization – a behavioral dissociation confirming that these two closely related analogs engage overlapping but non-identical neural circuits . Consequently, treating these compounds as interchangeable in pharmacological assays, forensic method validation, or metabolic pathway tracing introduces systematic error, potentially invalidating results.

Quantitative Differentiation Evidence for 4-Phenyl-4-piperidinocyclohexanone vs. Key Analogs


Locomotor Sensitization Divergence: 4-Keto-PCP vs. 4-F-PCP in Repeated-Dose Mouse Model

In a direct head-to-head study, Ortiz et al. (2020) evaluated locomotor sensitization in mice following repeated administration (10 mg/kg, i.p., once daily for 7 days). 4-F-PCP produced significant locomotion sensitization on Day 7 relative to Day 1 (p < 0.05), whereas 4-Keto-PCP at the same dose and regimen did not induce statistically significant sensitization . This qualitative difference in a core addiction-related behavioral readout indicates that 4-Keto-PCP and 4-F-PCP produce non-equivalent neuroadaptations despite both originating from the PCP scaffold.

Behavioral Pharmacology Abuse Liability Locomotor Sensitization

Conditioned Place Preference Magnitude: 4-Keto-PCP vs. 4-F-PCP

Both 4-Keto-PCP and 4-F-PCP produced significant conditioned place preference (CPP) at 10 mg/kg i.p. in mice, confirming that each compound possesses rewarding properties . However, only 4-F-PCP-induced CPP was accompanied by locomotor sensitization, suggesting that the reward-related dopaminergic signaling cascades activated by 4-Keto-PCP are partially distinct from those triggered by its 4-fluoro congener . Quantitative CPP scores (difference in time spent in drug-paired vs. saline-paired compartment) were reported as statistically significant for both compounds, but direct numerical comparison between the two was not provided in the original publication.

Reward Behavior Conditioned Place Preference Dopaminergic System

Self-Administration Behavior: 4-Keto-PCP vs. 4-F-PCP Operant Responding

In an intravenous self-administration paradigm (0.5 mg/kg/infusion, FR1 schedule), both 4-Keto-PCP and 4-F-PCP maintained operant responding significantly above saline control levels in mice, demonstrating that each compound possesses reinforcing efficacy . The study did not report a statistically significant difference in total infusions earned or active lever presses between the two compounds, suggesting that their primary reinforcing potencies are broadly comparable under these specific experimental conditions. This finding contrasts with the divergence observed in locomotor sensitization.

Self-Administration Reinforcement Operant Behavior

In Vivo Ataxia Potency Ranking: 4-Keto-PCP Alcohol Metabolite as a Class-Level Baseline

The reduced metabolite 4-phenyl-4-piperidinocyclohexanol (the alcohol analog of 4-Keto-PCP) was identified among the least potent compounds in a rotarod ataxia screen of 15 PCP-related analogs in mice, with ataxia potencies relative to PCP spanning 0.05–2.15× PCP across the series . While the ketone parent compound was not directly tested in this 1984 study, class-level inference places the 4-oxo (ketone) derivative as a precursor or analog with distinct pharmacodynamic properties compared to both the fully reduced cyclohexane parent (PCP) and the hydroxylated metabolite. The narrow therapeutic index reported for the alcohol metabolite (among the smallest of all compounds tested) further underscores the functional divergence introduced by oxidation state at the cyclohexane 4-position .

Ataxia Rotarod Pharmacodynamics PCP Analogs

Dopaminergic Protein Expression Alterations: 4-Keto-PCP vs. Saline Control with 4-F-PCP Reference

Western blot analysis of nucleus accumbens (NAcc) and ventral tegmental area (VTA) tissue following repeated 4-Keto-PCP administration (10 mg/kg, i.p.) revealed significant changes in dopamine D1 receptor (DRD1), D2 receptor (DRD2), tyrosine hydroxylase (TH), p-CREB, ΔFosB, and BDNF protein expression relative to saline-treated controls . Both 4-Keto-PCP and 4-F-PCP altered these protein markers; however, the study reported that only 4-F-PCP induced locomotor sensitization in parallel with these molecular changes, implying that the neurochemical fingerprint of 4-Keto-PCP is not functionally equivalent to that of 4-F-PCP despite overlapping molecular targets .

Neurochemistry Dopamine Receptors Nucleus Accumbens VTA

Transparency Note: Limitations of Available Quantitative Differentiation Data

It must be explicitly acknowledged that the peer-reviewed literature on 4-Phenyl-4-piperidinocyclohexanone (4-Keto-PCP) is extremely limited. No published studies were identified that report: (i) NMDA receptor binding affinity (Ki or Kd) for this specific compound in direct comparison with ketamine or PCP; (ii) quantitative in vivo ED50 values for 4-Keto-PCP in standardized behavioral models; (iii) head-to-head pharmacokinetic parameters (e.g., plasma half-life, brain penetration, metabolic stability); (iv) selectivity profiles against off-target receptors, transporters, or ion channels; (v) functional cellular assay data (e.g., calcium flux, electrophysiology) with comparator analogs. The evidence presented above is drawn predominantly from a single comprehensive study (Ortiz et al., 2020) that compared 4-Keto-PCP with 4-F-PCP across behavioral and neurochemical endpoints . Users procuring this compound for applications requiring precise receptor-level potency data or detailed in vivo dose–response relationships should anticipate generating these data de novo. This evidence guide therefore serves as a starting point for differentiation rather than a definitive quantitative dossier.

Evidence Gap Data Availability Research Needed

Optimal Research & Industrial Use Cases for 4-Phenyl-4-piperidinocyclohexanone Based on Established Evidence


Dissecting Behavioral Sensitization vs. Reward in Addiction Research

The Ortiz et al. (2020) data establish that 4-Keto-PCP supports conditioned place preference and self-administration but does not produce locomotor sensitization, whereas its 4-fluoro analog 4-F-PCP does both . This behavioral dissociation makes 4-Keto-PCP a uniquely suitable probe for studies that aim to separate the neurobiological substrates of drug reward from those of behavioral sensitization – a distinction that is difficult to achieve with other arylcyclohexylamines that co-produce both phenomena. Researchers investigating the molecular mechanisms underlying addiction neuroplasticity should prioritize 4-Keto-PCP over 4-F-PCP when the experimental design requires a compound that is reinforcing but non-sensitizing.

Forensic Toxicology Reference Standard for Designer Drug Identification

As a confirmed designer drug of the arylcyclohexylamine class with documented recreational use and emerging regulatory attention, 4-Keto-PCP serves as an essential analytical reference standard for forensic toxicology laboratories developing or validating mass spectrometry-based (LC-MS/MS, GC-MS) methods for the detection and quantification of novel psychoactive substances in seized materials or biological matrices . Its structural distinctiveness from PCP, ketamine, and 4-F-PCP – specifically the 4-oxo group on the cyclohexane ring – provides a unique chromatographic and mass spectrometric signature that can serve as a diagnostic marker for this specific compound in targeted screening panels.

Structure–Activity Relationship (SAR) Studies on Arylcyclohexylamine Oxidation State

The 4-keto modification represents a specific oxidation-state perturbation relative to the fully reduced PCP scaffold (cyclohexane vs. cyclohexanone) and the hydroxylated metabolite (cyclohexanol). Vaupel et al. (1984) demonstrated that the alcohol metabolite ranks among the least potent PCP analogs in vivo, while qualitative behavioral reports suggest that the ketone derivative retains dissociative activity with an altered sedative profile . This compound is therefore valuable for systematic SAR investigations exploring how cyclohexane ring oxidation state modulates NMDA receptor interaction, behavioral pharmacology, and metabolic stability within the arylcyclohexylamine chemotype.

In Vitro Functional Characterization and Receptor Profiling Programs

Given the evidence gap identified in Section 3 regarding the lack of published NMDA receptor binding affinity, selectivity, and functional activity data for 4-Keto-PCP, a high-priority application scenario is the de novo in vitro pharmacological characterization of this compound. Academic or contract research organizations conducting comprehensive receptor screening panels (e.g., radioligand displacement assays across NMDA receptor subtypes, sigma receptors, opioid receptors, and monoamine transporters) will find 4-Keto-PCP a pertinent addition to their compound libraries, particularly if the goal is to benchmark its profile against ketamine, PCP, and 4-F-PCP and to verify or refute the anecdotal claim of attenuated NMDA antagonism and potential opioid-ergic activity .

Quote Request

Request a Quote for 4-Phenyl-4-piperidinocyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.